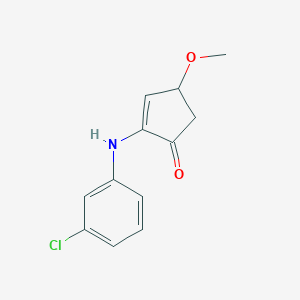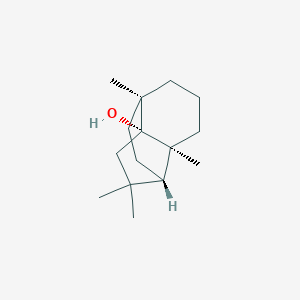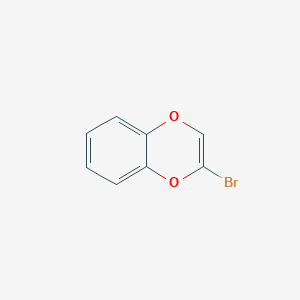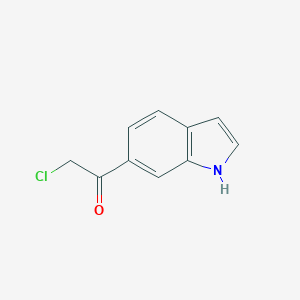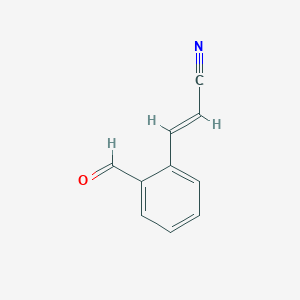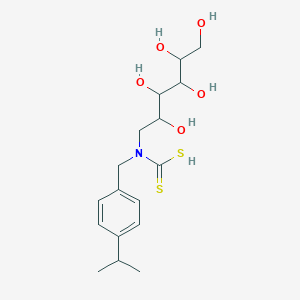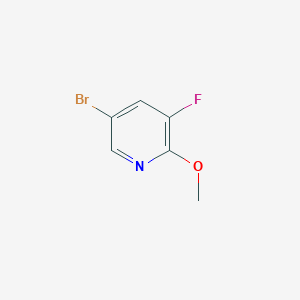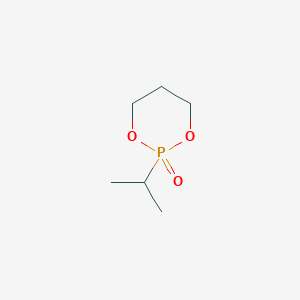
(1-Methylethyl)-1,3,2-dioxaphosphorinane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylethyl)-1,3,2-dioxaphosphorinane 2-oxide, commonly known as MDO or Etidronate, is an organic compound that belongs to the family of bisphosphonates. It is a white crystalline powder that is soluble in water and has a molecular formula of C2H8O7P2. MDO has been extensively studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and medicine.
Mécanisme D'action
MDO works by binding to hydroxyapatite crystals in bone tissue. This binding inhibits the activity of osteoclasts, which are cells responsible for bone resorption. By inhibiting osteoclast activity, MDO can help to prevent bone loss and promote bone growth. Additionally, MDO has been shown to induce apoptosis in cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
MDO has a range of biochemical and physiological effects. In bone tissue, MDO has been shown to increase bone density and strength, making it an effective treatment for osteoporosis. MDO has also been shown to reduce the risk of bone fractures in patients with osteoporosis. In cancer cells, MDO has been shown to induce apoptosis, leading to the death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MDO in lab experiments is its ability to inhibit bone resorption. This makes it a useful tool for studying bone growth and development. Additionally, MDO has been shown to have potential anticancer properties, making it a promising candidate for cancer research. However, MDO also has some limitations in lab experiments. It can be difficult to determine the optimal dosage for MDO, and it may have side effects that could affect the accuracy of experimental results.
Orientations Futures
There are several potential future directions for research involving MDO. One area of interest is its potential use in the treatment of osteoporosis. Further research is needed to determine the optimal dosage and treatment regimen for MDO in osteoporosis patients. Additionally, MDO's potential anticancer properties make it a promising candidate for cancer treatment. Future research could focus on developing MDO-based therapies for different types of cancer. Finally, MDO's ability to inhibit bone resorption could also make it a useful tool for studying bone growth and development in animal models.
Conclusion
(1-Methylethyl)-1,3,2-dioxaphosphorinane 2-oxide, or MDO, is an organic compound that has been extensively studied for its potential applications in various scientific research fields. Its ability to inhibit bone resorption and induce apoptosis in cancer cells make it a promising candidate for the treatment of osteoporosis and cancer. Further research is needed to determine the optimal dosage and treatment regimen for MDO in different applications.
Méthodes De Synthèse
MDO is synthesized through the reaction between phosphorus trichloride and ethylene glycol in the presence of triethylamine. The resulting product is then oxidized with hydrogen peroxide to form MDO. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
MDO has been widely used in scientific research due to its unique properties. One of the most significant applications of MDO is its ability to inhibit bone resorption. As a result, it has been extensively studied for its potential use in the treatment of osteoporosis and other bone-related diseases. MDO has also been shown to have potential anticancer properties, making it a promising candidate for cancer treatment.
Propriétés
Numéro CAS |
118792-92-0 |
|---|---|
Nom du produit |
(1-Methylethyl)-1,3,2-dioxaphosphorinane 2-oxide |
Formule moléculaire |
C6H13O3P |
Poids moléculaire |
164.14 g/mol |
Nom IUPAC |
2-propan-2-yl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C6H13O3P/c1-6(2)10(7)8-4-3-5-9-10/h6H,3-5H2,1-2H3 |
Clé InChI |
NQXBDGRDRMYYLA-UHFFFAOYSA-N |
SMILES |
CC(C)P1(=O)OCCCO1 |
SMILES canonique |
CC(C)P1(=O)OCCCO1 |
Synonymes |
1,3,2-Dioxaphosphorinane,2-(1-methylethyl)-,2-oxide(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B37657.png)
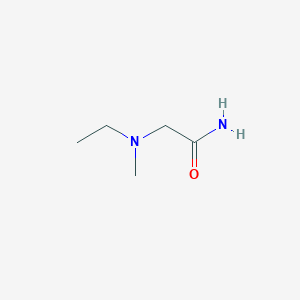
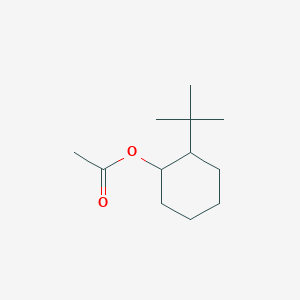
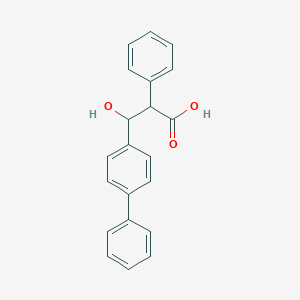
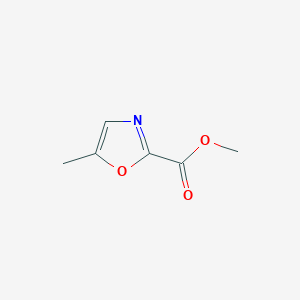
![3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B37669.png)
